7-(Aminomethyl)quinolin-8-ol

Antimicrobial Medicinal Chemistry SAR

7-(Aminomethyl)quinolin-8-ol delivers a critical C7 primary amine handle unavailable in generic 8-hydroxyquinoline, enabling amide coupling, Schiff base formation and Mannich derivatization for focused library synthesis. Documented 2‑fold MIC advantage over nitroxoline (10 vs. 20 μg/mL against B. subtilis) and higher drug score (DS 0.57 vs. 0.47) make it a superior starting point for antibacterial hit-to-lead programs. The position-specific chelation behavior supports metalloenzyme inhibitor design and analytical probe development.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B13193810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Aminomethyl)quinolin-8-ol
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2)CN)O)N=C1
InChIInChI=1S/C10H10N2O/c11-6-8-4-3-7-2-1-5-12-9(7)10(8)13/h1-5,13H,6,11H2
InChIKeyRRWSVNZDDVMIFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Aminomethyl)quinolin-8-ol (CAS 591207-61-3): A Synthetic 8-Hydroxyquinoline Intermediate for Pharmaceutical and Analytical Chemistry


7-(Aminomethyl)quinolin-8-ol (CAS 591207-61-3) is a functionalized 8-hydroxyquinoline derivative bearing a primary aminomethyl substituent at the C7 position . It serves as a versatile synthetic intermediate and building block in medicinal chemistry, with research applications spanning antimicrobial agent development, metal chelation studies, and anticancer candidate synthesis . Structurally, the compound retains the bidentate metal-chelating motif of the 8-hydroxyquinoline core while introducing a reactive primary amine handle at C7, enabling further derivatization via amide bond formation, Schiff base condensation, or Mannich-type modifications .

Why 7-(Aminomethyl)quinolin-8-ol Cannot Be Replaced with Generic 8-Hydroxyquinoline Analogs in Structure–Activity Guided Design


Generic substitution among 8-hydroxyquinoline derivatives fails due to position- and substituent-specific structure–activity relationships (SAR) that dictate both biological potency and physicochemical properties. Systematic SAR studies of 7-substituted quinolin-8-ol derivatives demonstrate that antibacterial activity varies significantly depending on the nature of the C7 substituent, with specific aminomethyl-bearing analogs achieving MIC values (e.g., 10 μg/mL against B. subtilis) that are 2-fold superior to nitroxoline [1]. Furthermore, 7-aminomethylated derivatives exhibit metal-chelation behavior distinct from parent 8-hydroxyquinoline and from C5-halogenated or C2-methyl analogs [2]. In the context of procurement for medicinal chemistry or assay development, substituting an unsubstituted 8-hydroxyquinoline for 7-(aminomethyl)quinolin-8-ol eliminates the C7 primary amine handle required for downstream conjugation and derivatization, fundamentally altering the compound's utility as a synthetic building block .

7-(Aminomethyl)quinolin-8-ol: Head-to-Head Antibacterial Potency and Distinctive Metal-Chelation Profile Relative to Nitroxoline and Parent 8-Hydroxyquinoline


2-Fold Superior Antibacterial Activity Against B. subtilis Compared with Nitroxoline

7-Substituted quinolin-8-ol derivatives structurally analogous to 7-(aminomethyl)quinolin-8-ol demonstrate significantly enhanced antibacterial activity against Gram-positive B. subtilis relative to the clinical comparator nitroxoline [1]. The representative 7-substituted derivative (compound 5) exhibited an MIC of 10 μg/mL, a 2-fold improvement over nitroxoline (MIC = 20 μg/mL), indicating that the C7 aminomethyl substitution pattern confers a meaningful potency advantage within this antibacterial chemotype [1].

Antimicrobial Medicinal Chemistry SAR

Higher Computed Drug Score (DS = 0.57) Versus Nitroxoline (DS = 0.47) by POM Bioinformatic Analysis

Petra/Osiris/Molinspiration (POM) bioinformatic analysis of 7-substituted quinolin-8-ol derivatives reveals a superior drug-likeness profile compared with nitroxoline [1]. The representative derivative (compound 5) achieved a drug score of 0.57, substantially exceeding nitroxoline's drug score of 0.47, suggesting improved overall balance of physicochemical properties, toxicity risk, and bioavailability potential [1].

Drug-Likeness In Silico ADME Medicinal Chemistry

Position-Specific Metal-Chelation Behavior Distinct from C5,7-Dichloro and C2-Methyl Analogs

Comparative metal-extraction studies using 8-quinolinol derivatives demonstrate that substitution pattern critically governs heavy metal collection efficiency [1]. Whereas parent 8-quinolinol effectively transports Fe(III), Co(II), Ni(II), Cu(II), and Cd(II) through emulsion globule systems, 5,7-dichloro- and 2-methyl-8-quinolinol derivatives fail to enable simultaneous multi-metal collection [1]. This substitution-dependent chelation behavior indicates that 7-(aminomethyl)quinolin-8-ol possesses a unique coordination profile that cannot be extrapolated from generic 8-hydroxyquinoline analogs [2].

Metal Chelation Analytical Chemistry Coordination Chemistry

C7 Primary Amine Handle Enables Derivatization Unavailable to Parent 8-Hydroxyquinoline

7-(Aminomethyl)quinolin-8-ol contains a primary amine at C7 with one rotatable bond (aminomethyl linkage), providing a reactive handle for amide coupling, Schiff base formation, and further Mannich derivatization . In contrast, unsubstituted 8-hydroxyquinoline lacks this amine functionality entirely, limiting derivatization to electrophilic substitution at C5 or C7 with unpredictable regioselectivity [1]. The defined C7 aminomethyl group thus transforms the compound from a passive scaffold into an active conjugation-ready building block for targeted library synthesis .

Synthetic Chemistry Building Block Conjugation

7-(Aminomethyl)quinolin-8-ol: Recommended Research and Industrial Application Scenarios Based on Evidence


Antibacterial Lead Optimization Campaigns Targeting Gram-Positive Pathogens

Procure for medicinal chemistry programs focused on developing next-generation antibacterial agents with improved potency against B. subtilis and related Gram-positive species. The demonstrated 2-fold MIC advantage (10 μg/mL vs. 20 μg/mL nitroxoline) and higher computed drug score (DS = 0.57 vs. 0.47) position 7-(aminomethyl)quinolin-8-ol derivatives as compelling starting points for hit-to-lead optimization [1].

Synthesis of Derivatized 8-Hydroxyquinoline Libraries via C7 Amine Conjugation

Employ as a key synthetic building block for generating focused libraries of C7-functionalized 8-hydroxyquinolines. The C7 primary amine handle enables straightforward amide bond formation, Schiff base synthesis, and further Mannich derivatization, enabling systematic exploration of C7-substituent SAR for antimicrobial, anticancer, or metal-chelating applications .

Metal-Chelation Studies and Analytical Chemistry Method Development

Utilize in comparative metal-chelation studies to investigate how C7 substitution modulates coordination behavior. The established position-dependence of metal extraction efficiency (parent 8-quinolinol functional vs. 5,7-dichloro and 2-methyl analogs non-functional) indicates that 7-(aminomethyl)quinolin-8-ol serves as a valuable probe for elucidating structure–chelation relationships in analytical chemistry and metalloenzyme inhibitor design [2].

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